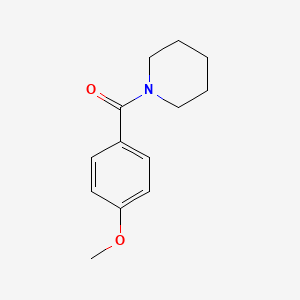

Piperidine, 1-(4-methoxybenzoyl)-

Description

Significance of Piperidine (B6355638) Moieties in Chemical Synthesis and Biological Systems

The importance of the piperidine nucleus in the realm of drug discovery and chemical synthesis cannot be overstated. bohrium.comnih.gov It is one of the most frequently encountered heterocyclic systems in medicinal chemistry, forming the core of many commercially successful drugs. researchgate.netarizona.eduelsevier.com

The piperidine scaffold is a privileged structure in drug design, meaning it is a molecular framework that is repeatedly found in biologically active compounds. bohrium.comnih.govresearchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity. thieme-connect.comresearchgate.netthieme-connect.com The flexibility of the piperidine ring enables it to bind effectively to receptors, contributing to the pharmacological activity of the molecule. ccspublishing.org.cn This structural feature is leveraged in the design of drugs targeting a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease. nih.gov

The applications of piperidine derivatives are extensive and diverse, spanning across multiple scientific disciplines.

Pharmaceuticals: The piperidine framework is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.netarizona.eduencyclopedia.pub Its derivatives have been investigated for a multitude of therapeutic effects, such as anti-inflammatory, antimicrobial, and neuroprotective activities. ontosight.aiijnrd.orgajchem-a.com

Agrochemicals: In agriculture, piperidine-containing compounds are utilized as fungicides, insecticides, and herbicides. ccspublishing.org.cnhashnode.dev These agrochemicals play a vital role in protecting crops from pests and diseases, thereby contributing to food security. hashnode.dev

Materials Science: The utility of piperidine extends to materials science, where it is used in the synthesis of polymers such as nylon. hashnode.dev Piperidine derivatives also serve as important intermediates in the production of specialty chemicals. ijnrd.org

Overview of 1-(4-Methoxybenzoyl)-Piperidine and Its Structural Analogues in Research

Piperidine, 1-(4-methoxybenzoyl)-, also known as 1-(p-anisoyl)piperidine, is a specific derivative of piperidine that has been a subject of interest in chemical research. Its structure features a piperidine ring connected to a benzoyl group, which is substituted with a methoxy (B1213986) group at the para position.

Research into 1-(4-methoxybenzoyl)piperidine and its structural analogues has explored their potential as inhibitors of various enzymes. For instance, a study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a similar structural backbone, investigated their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov In this study, derivatives with a 4-methoxyphenyl (B3050149) group demonstrated potent inhibitory effects. nih.gov The structural similarity suggests that the 4-methoxybenzoyl moiety can play a significant role in molecular recognition and binding affinity.

The synthesis of such compounds typically involves the reaction of piperidine with a substituted benzoyl chloride, in this case, 4-methoxybenzoyl chloride. The resulting amide linkage is a common feature in many biologically active molecules.

Properties

CAS No. |

57700-94-4 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(4-methoxyphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

QYEWGTGFLILZOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 1-(4-Methoxybenzoyl)-Piperidine System

The formation of the amide bond between the piperidine (B6355638) nitrogen and a 4-methoxybenzoyl group is the primary step in synthesizing the title compound. This is typically achieved through well-established acylation protocols.

N-acylation is a fundamental transformation that involves the introduction of an acyl group onto a nitrogen atom. In the context of 1-(4-methoxybenzoyl)piperidine, this involves the benzoylation of the piperidine nitrogen.

The reactivity of this reaction is governed by the nucleophilicity of the amine and the electrophilicity of the acylating agent. Piperidine, as a secondary amine, is a potent nucleophile. The reaction can be performed with various acylating agents, including acid chlorides, anhydrides, and esters, often catalyzed by acid or base. libretexts.org

A highly efficient and common method for the synthesis of 1-(4-methoxybenzoyl)piperidine involves the reaction of piperidine with 4-methoxybenzoyl chloride. ontosight.ai 4-methoxybenzoyl chloride is a reactive acylating agent that readily undergoes nucleophilic attack by amines. sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270), triethylamine, or even an excess of piperidine itself, to neutralize the hydrochloric acid byproduct that is formed during the reaction. ontosight.aiorgsyn.org The choice of solvent can vary, with dichloromethane (B109758) (DCM) or diethyl ether being common options. chemicalforums.com

The general procedure involves adding the acid chloride to a solution of piperidine and a base, often at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion. nih.gov

Table 1: Representative Conditions for N-Benzoylation of Piperidine

| Acylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Sodium Hydroxide (B78521) | Water | 35-40°C | orgsyn.org |

| 4-Methoxybenzyl Chloride | DIEA | DCM | Room Temp | chemicalforums.com |

Note: This table illustrates general conditions for N-benzoylation of piperidine, which are directly applicable to the synthesis of 1-(4-methoxybenzoyl)piperidine using 4-methoxybenzoyl chloride.

Asymmetric Carbon-Carbon Bond-Forming Reactions at Piperidine C-2 Position

Beyond the initial synthesis, significant research has focused on the stereoselective functionalization of the piperidine ring. Asymmetric C-C bond formation at the C-2 position (the carbon adjacent to the nitrogen) is a valuable transformation for creating complex, chiral piperidine derivatives. The 1-(4-methoxybenzoyl) group can serve as a directing or activating group in these reactions.

Copper(II) complexes featuring chiral ligands have emerged as effective catalysts for asymmetric reactions. Research has demonstrated the use of Cu(II)-chiral catalyst systems for enantioselective C-C bond formation at the C-2 position of piperidine derivatives. colab.wsresearchgate.net One notable strategy involves the reaction of a 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine intermediate with a nucleophile. researchgate.net This intermediate is prepared via electrochemical oxidation of the parent 1-(4-methoxybenzoyl)piperidine. researchgate.net

The key to achieving enantioselectivity is the use of a chiral ligand that coordinates with the Cu(II) ion, creating a chiral environment that influences the approach of the nucleophile. A successful catalyst system for this transformation is the combination of a copper(II) salt with a chiral bis(oxazoline) ligand, such as 2,2'-isopropylidenebis(4-phenyl-2-oxazoline). colab.wsresearchgate.net This catalytic system promotes the coupling reaction to afford a 2-substituted piperidine skeleton with moderate to good enantioselectivity. researchgate.net

The Cu(II)-catalyzed asymmetric functionalization relies on the coupling of the piperidine intermediate with soft carbon nucleophiles. Stabilized enolates, such as those derived from malonates and acetoacetates, have proven to be effective partners in these reactions. colab.wsresearchgate.net

For instance, the reaction between 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine and dimethyl malonate, catalyzed by a Cu(II)-chiral bis(oxazoline) complex, yields the corresponding 2-substituted piperidine derivative. researchgate.net By optimizing reaction parameters such as the chiral catalyst, copper source, and temperature, good enantiomeric excesses can be achieved. researchgate.net Methyl acetoacetate (B1235776) has also been successfully employed as a nucleophile in this system. researchgate.net

Table 2: Cu(II)-Catalyzed Asymmetric C-C Bond Formation

| Piperidine Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine | Dimethyl malonate | Cu(II)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) | Moderate | colab.wsresearchgate.net |

Electrochemical Oxidation of 1-Protected Piperidines as Precursors

Electrochemical oxidation presents a valuable method for the functionalization of 1-protected piperidines. This approach can facilitate C-H bond activation, leading to the introduction of new substituents on the piperidine ring. researchgate.net The nitrogen atom's electronic properties, as influenced by the protecting group, play a crucial role in directing the site of oxidation.

Studies on N-substituted-4-piperidone curcumin (B1669340) analogs, which share the N-acylpiperidine motif with 1-(4-methoxybenzoyl)piperidine, have shown that these compounds undergo irreversible two-electron oxidation. nih.gov The process is generally diffusion-controlled. nih.gov Theoretical calculations suggest that for N-benzyl-4-piperidones, there is a good correlation between experimental and theoretical oxidation potentials. nih.gov However, the oxidation process for N-methyl-4-piperidones appears to be more complex. nih.gov The irreversible nature of the oxidation is thought to be due to potential dimerization through a Shono-type oxidation. nih.gov

Furthermore, research on the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of nucleophiles like indole (B1671886) derivatives demonstrates the generation of quinone imines. researchgate.net These intermediates can then undergo Michael addition reactions to form new, highly conjugated products. researchgate.net This suggests that the electrochemical oxidation of 1-(4-methoxybenzoyl)piperidine could potentially generate reactive intermediates amenable to further synthetic transformations.

A nitrogen complexation strategy using a strong Brønsted acid (HBF4) or a Lewis acid (BF3) has been shown to enable remote C(sp3)−H oxidations of various amine-containing molecules, including piperidines. nih.gov This method allows for selective hydroxylation at positions electronically distant from the nitrogen atom. nih.gov For instance, N-alkyl substituted piperidines have been successfully hydroxylated at the 3° position in high yields using this strategy. nih.gov However, acyl-protected piperidines were found to lead to over-oxidized products under these conditions, potentially through N-dealkylation pathways. nih.gov

Multi-Component Reactions (MCRs) for Piperidine Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering high atom economy and diversity. sciepub.comsciepub.com

Ugi Four-Component Reaction (Ugi-4CR) for Functionalized Piperidines

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netjsynthchem.com This reaction is a powerful tool for the synthesis of diverse heterocyclic compounds, including functionalized piperidines. jsynthchem.comnih.gov

The classical Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. sciepub.comnih.gov The resulting iminium ion is attacked by the isocyanide, forming a nitrilium intermediate that subsequently reacts with the carboxylate to yield the final bis-amide product after an irreversible Mumm rearrangement. nih.govmdpi.com The reaction is often carried out in polar solvents like methanol. mdpi.com

The Ugi reaction has been successfully employed to synthesize derivatives of 4-aminopiperidine-4-carboxylic acid, demonstrating its utility in creating complex piperidine scaffolds. researchgate.net For example, a two-step sequence involving a Ugi-4CR has been developed for the efficient synthesis of the potent analgesics carfentanil and remifentanil, which feature a 4-aminopiperidine (B84694) core. researchgate.netnih.gov This approach offers better yields and shorter reaction times compared to previous methods. researchgate.net The versatility of the Ugi reaction allows for the creation of libraries of 1,4-disubstituted piperidines by varying the starting components. researchgate.net

Reductive Amination and Alkylation Strategies

Reductive amination and alkylation are fundamental and widely used methods for the formation of C-N bonds and the N-substitution of amines, including piperidine and its derivatives. researchgate.netnih.gov

Reductive Amination for N-Substitution

Reductive amination is a two-step process that involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netpearson.com This method is a cornerstone in the synthesis of N-substituted piperidines. researchgate.netmdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective option that can be used in a one-pot procedure. sciencemadness.org

The intramolecular version of reductive amination is a powerful strategy for constructing the piperidine ring itself from suitable precursors. For instance, the double reductive amination of dicarbonyl compounds is a direct method for accessing the piperidine skeleton. chim.it This approach has been particularly useful in the synthesis of polyhydroxypiperidines, which are of interest for their biological activities. chim.it

Furthermore, a tandem two-electron thioester reduction followed by transamination and imine reduction has been identified as a novel biosynthetic pathway for the formation of piperidine moieties in polyketide-derived indolizidines. sjtu.edu.cn This enzymatic cascade provides a versatile route to diverse piperidine structures. sjtu.edu.cn

Alkylation Reactions of Piperidine Derivatives

N-alkylation is a common method for modifying piperidine derivatives. researchgate.netresearchgate.net The reaction typically involves treating the piperidine with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net Common bases include potassium carbonate or sodium hydride in a dry aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of solvent and base can be crucial; for instance, using a non-polar solvent like dichloromethane (DCM) with an organic base like diisopropylethylamine (DIEA) can be effective for reactive electrophiles like p-methoxybenzyl chloride. chemicalforums.com

Alkylation can also occur at the carbon atoms of the piperidine ring. For example, 1-benzoyl- and 1-alkyl-4-piperidones can be alkylated at the 3-position to produce compounds like 3-acetonyl-4-piperidones. rsc.orgnih.gov These reactions typically proceed through the formation of an enolate intermediate. rsc.org

Ring Transformation Reactions

Ring transformation reactions offer a pathway to piperidine derivatives from other heterocyclic systems. One notable example is the ring expansion of prolinols and their derivatives to yield optically active 3-substituted piperidines. acs.org This transformation highlights a method for accessing chiral piperidine structures from readily available starting materials. Additionally, photooxidation under mild conditions can lead to the ring-opening of N-arylamino-piperidines, converting them into acyclic aminoaldehydes or their corresponding dialkylacetals, demonstrating a deconstructive strategy for modifying the piperidine core. researchgate.net

Conversion of Azetidines to Piperidine-4-carbonitrile Systems

The transformation of four-membered azetidine (B1206935) rings into six-membered piperidine systems represents a significant ring-expansion strategy in heterocyclic chemistry. While direct literature on the conversion of N-(4-methoxybenzoyl)azetidines to piperidine-4-carbonitriles is scarce, the general principles can be inferred from related transformations. For instance, methods involving the conversion of 2-(2-cyano-2-phenylethyl)aziridines to piperidine-4-carbonitriles have been reported. These syntheses proceed through alkylation followed by a microwave-assisted 6-exo-tet cyclization and subsequent regiospecific ring opening. acs.org

Similarly, the synthesis of functionalized azetidines is an active area of research, often utilizing highly strained intermediates like azabicyclo[1.1.0]butane. nih.gov Such strategies allow for the modular assembly of substituted azetidines, which could, in principle, serve as precursors for ring expansion to piperidine systems. nih.govacs.org The development of general syntheses for azetidines, for example, through copper-catalyzed photoinduced radical cyclization of ynamides, further expands the toolkit for creating these four-membered rings, which may then be elaborated into more complex piperidine structures. nih.gov

Derivatization and Functionalization of the Piperidine Ring

The presence of the 1-(4-methoxybenzoyl) group modifies the reactivity of the piperidine ring. The amide functionality withdraws electron density from the nitrogen atom, influencing reactions at both the nitrogen and the ring carbons. ontosight.aijst.go.jp

Electrophilic Substitution: Due to the electron-withdrawing nature of the N-acyl group, the piperidine ring itself is deactivated towards electrophilic attack. However, electrophilic addition to the enamide tautomer can occur. More significantly, the positions alpha to the nitrogen (C2 and C6) can be functionalized via the formation of an N-acyliminium ion intermediate. jst.go.jpnih.gov This highly reactive electrophilic species is readily attacked by a wide range of nucleophiles. nih.govnih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions on the piperidine ring are uncommon unless a suitable leaving group is present. The primary site for nucleophilic attack is the amide carbonyl carbon. However, nucleophilic aromatic substitution (SNAr) can be relevant for derivatives where the piperidine moiety acts as a nucleophile. Studies on the reaction of piperidine with substituted pyridinium (B92312) ions show that piperidine can act as a potent nucleophile, with the mechanism often involving rate-determining deprotonation of the initial addition intermediate. nih.gov In the context of 1-(4-methoxybenzoyl)piperidine, it could participate as a nucleophile in substitution reactions, for example, displacing a leaving group from an activated substrate.

The N-(4-methoxybenzoyl)piperidine structure contains several sites susceptible to oxidation and reduction.

Oxidation: The piperidine ring can be oxidized at the carbon alpha to the nitrogen to form a lactam (a piperidin-2-one). This transformation can be achieved using various oxidizing agents. Research has shown that N-acylpiperidines can be oxidized to the corresponding lactams using systems like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex. researchgate.net The nitrogen atom itself is generally resistant to oxidation due to the electron-withdrawing acyl group, but the benzylic-like alpha-carbons are activated towards it. Furthermore, hypervalent iodine reagents are known to oxidize N-protected piperidines to generate N-acyliminium ion precursors. nih.gov

Reduction: The most common reduction reaction for 1-(4-methoxybenzoyl)piperidine involves the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, yielding 1-(4-methoxybenzyl)piperidine. This reaction effectively removes the carbonyl group and transforms the electron-withdrawing acyl group into an electron-donating benzyl (B1604629) group.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Fe(II)/H₂O₂ or Fe-complex/O₂ | N-acyl-piperidin-2-one |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-methoxybenzyl)piperidine |

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for their application in pharmaceuticals. The N-acyl group plays a vital role in many stereoselective methodologies. nih.gov

A powerful method for the stereoselective functionalization of the C2 position of piperidine is through the nucleophilic addition to an N-acyliminium ion. nih.gov This intermediate is typically generated in situ from an α-alkoxy or α-hydroxy-N-acylpiperidine precursor. nih.govnih.gov The 4-methoxybenzoyl group, as an N-acyl substituent, facilitates the formation and reactivity of this iminium ion. nih.gov

The reaction of these electrophilic intermediates with a variety of carbon and heteroatom nucleophiles, such as organometallics, silyl (B83357) enol ethers, and boronic acids, allows for the introduction of substituents at the C2-position. nih.govfao.org The diastereoselectivity of the addition is often high and can be influenced by substituents already present on the piperidine ring. nih.govfao.org For example, a substituent at the C3 position can direct the incoming nucleophile to the opposite face of the ring, leading to the formation of a specific diastereomer. researchgate.net

Controlling the enantiomeric excess (e.e.) in the synthesis of chiral piperidines is a key challenge. Several strategies have been developed, often relying on the use of chiral auxiliaries, catalysts, or substrates. osi.lv

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen or another part of the molecule. For instance, chiral non-racemic bicyclic lactams derived from β-amino alcohols like (R)-(−)-2-phenylglycinol are used as precursors for stereocontrolled synthesis of polysubstituted piperidines. nih.gov Similarly, the use of chiral tert-butanesulfinamide as an auxiliary has proven effective in preparing chiral amines with multiple stereogenic centers. osi.lv The auxiliary creates a chiral environment that biases the approach of the nucleophile to the N-acyliminium ion, leading to one enantiomer being formed in preference to the other. After the key stereocenter-forming step, the auxiliary is removed to yield the enantiomerically enriched product. youtube.com

Another approach involves using a chiral catalyst in the reaction. While less specific information is available for the 1-(4-methoxybenzoyl) group, general methods for the enantioselective synthesis of piperidines often employ chiral Lewis acids or organocatalysts to activate the N-acyliminium ion or the nucleophile in an asymmetric fashion. researchgate.net

Stereoselective and Diastereoselective Synthesis of Substituted Piperidines

Key Intermediates in Piperidine Synthesis and Their Transformations

The synthesis of the piperidine scaffold is a cornerstone of heterocyclic chemistry, owing to its prevalence in pharmaceuticals and natural products. For N-acylpiperidines, such as Piperidine, 1-(4-methoxybenzoyl)-, the synthetic strategy typically bifurcates into two primary stages: the formation of the piperidine ring itself, followed by the acylation of the ring's nitrogen atom. Consequently, piperidine and its substituted analogues are the most crucial intermediates. Their transformations are central to accessing the final target compound. The industrial production of piperidine is primarily achieved through the catalytic hydrogenation of pyridine. nih.gov

The principal transformation to obtain the final product, 1-(4-methoxybenzoyl)piperidine, is the formation of an amide bond between the piperidine intermediate and a 4-methoxybenzoyl moiety. This is commonly achieved by reacting piperidine with 4-methoxybenzoyl chloride in the presence of a base, or through direct coupling with 4-methoxybenzoic acid using a suitable coupling agent. ontosight.ainih.govrsc.org

The following subsections detail the pivotal intermediates and their transformations in the synthesis of the piperidine ring, the key precursor to the title compound.

Pyridine is the most common starting material for the synthesis of piperidine. The aromaticity of pyridine makes it stable, but its reduction is a well-established and highly efficient method for producing the saturated piperidine ring. nih.gov

Catalytic Hydrogenation : This is the most prevalent industrial method for piperidine production. nih.gov The reaction involves the reduction of pyridine using hydrogen gas (H₂) over a metal catalyst. nih.gov Various catalytic systems have been developed to achieve high yields and selectivity under different conditions. ontosight.ainih.govrsc.org Recent advancements have focused on developing more robust and selective catalysts that can tolerate a wide range of functional groups on the pyridine ring. ontosight.ai For instance, iridium(III)-catalyzed ionic hydrogenation has been shown to effectively reduce pyridines to multi-substituted piperidines, even in the presence of sensitive groups like nitro and bromo moieties. ontosight.ai Similarly, electrocatalytic hydrogenation using catalysts like rhodium on a carbon support (Rh/C) offers a method that can proceed under milder conditions than some traditional thermal catalytic systems. nih.govrsc.org

| Catalyst System | Substrate Example | Product | Key Features |

| Iridium(III) Complex | Substituted Pyridines | Functionalized Piperidines | Tolerates reduction-sensitive groups (nitro, azido, bromo); low catalyst loading. ontosight.ai |

| Rhodium on Carbon (Rh/C) | Pyridine | Piperidine | Electrocatalytic method; high current efficiency and yield under mild conditions. nih.govrsc.org |

| Palladium on Carbon (Pd/C) | Pyridine Derivatives | Piperidine Derivative Hydrochlorides | Catalytic hydrogenation that directly yields the hydrochloride salt of the piperidine derivative. researchgate.net |

| Molybdenum Disulfide (MoS₂) | Pyridine | Piperidine | Commonly used catalyst in industrial-scale hydrogenation. nih.gov |

Table 1: Selected Catalytic Systems for the Hydrogenation of Pyridine Derivatives to Piperidines.

The transformation of pyridine to piperidine can also be achieved through a modified Birch reduction, which uses sodium in ethanol. nih.gov

Piperidones, which are cyclic ketones of piperidine, serve as highly valuable intermediates. They are often synthesized first and then converted to substituted piperidines, including precursors for complex molecules like donepezil. nih.govdtic.mil The position of the carbonyl group (at C-2, C-3, or C-4) dictates the subsequent transformations and the substitution pattern of the final product.

Transformations of Piperidones :

Reduction : The carbonyl group of a piperidone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). guidechem.com This provides access to hydroxypiperidines.

Wittig Reaction : 4-Piperidones can undergo a Wittig reaction to introduce a carbon-carbon double bond, which can be further functionalized. For example, this can be used to synthesize 4-formyl piperidines. nih.gov

Reductive Amination : The carbonyl group can be converted directly to an amino group through reductive amination, a key step in the synthesis of compounds like pethidine. rsc.org

Grignard Reaction : The addition of Grignard reagents to piperidones allows for the introduction of various alkyl or aryl substituents at the carbonyl carbon. nih.gov

A common route to 4-piperidones involves the Dieckmann condensation of esters derived from the addition of a primary amine to two molecules of an acrylate. guidechem.com Another powerful method is the aza-Diels-Alder reaction, where imines react with electron-rich dienes to form piperidin-4-ones. orgsyn.org

The piperidine ring can be constructed from linear, acyclic molecules through intramolecular cyclization. This strategy is highly versatile and allows for the synthesis of complex, stereochemically defined piperidines. researchgate.net

Key Acyclic Intermediates and Their Cyclization :

Amino Alcohols : 5-Aminoalkanols can be cyclized to form piperidines. A one-pot method involves the chlorination of the alcohol with thionyl chloride (SOCl₂), followed by intramolecular nucleophilic substitution by the amine. mdpi.com

Dihaloalkanes : The reaction of primary amines with 1,5-dihaloalkanes is a classical method for forming the piperidine ring. mdpi.com

Amino-aldehydes/ketones : Intramolecular reductive amination of 5-aminopentanal (B1222117) or related ketones is a powerful method for piperidine synthesis. researchgate.netorganic-chemistry.org Iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a reducing agent, can form the piperidinone intermediate which is then further reduced. mdpi.com

Enamines and Imines : Intramolecular aza-Michael addition is a key reaction where an amine attacks an α,β-unsaturated carbonyl or nitrile within the same molecule to form the piperidine ring. nih.gov Enamines themselves are important intermediates, formed from the condensation of ketones with secondary amines, and are used in reactions like the Stork enamine alkylation. nih.gov

N-Sulfonyliminium Ions : These ions, generated from N-sulfonyl amides and aldehydes, can trigger intramolecular cyclizations like the Pictet-Spengler or aza-Prins reactions to form piperidine scaffolds.

| Intermediate Type | Cyclization Method | Description |

| 5-Aminoalkanol | N-Heterocyclization (e.g., with SOCl₂) | The alcohol is converted to a leaving group, allowing the internal amine to close the ring via nucleophilic substitution. mdpi.com |

| 1,5-Dihaloalkane & Primary Amine | Cyclocondensation | Two C-N bonds are formed as the amine displaces both halides. mdpi.com |

| Amino-aldehyde | Intramolecular Reductive Amination | The amine condenses with the aldehyde to form a cyclic iminium ion, which is then reduced to yield the piperidine. researchgate.net |

| N-tethered Alkene/Alkyne | Intramolecular aza-Michael / Hydroamination | The amine adds across the double or triple bond, often catalyzed by a transition metal or organocatalyst. nih.govresearchgate.net |

Table 2: Common Acyclic Intermediates and Their Cyclization Transformations for Piperidine Synthesis.

Once the piperidine ring is formed through one of these diverse methodologies, the final transformation to yield Piperidine, 1-(4-methoxybenzoyl)- is its acylation, a robust and high-yielding reaction. ontosight.aiorgsyn.org

Mechanistic Investigations of Reactions Involving 1 4 Methoxybenzoyl Piperidine and Analogues

Mechanistic Pathways of Catalyzed Reactions

Catalysts play a pivotal role in enabling and controlling reactions involving piperidine (B6355638) scaffolds. Copper and Ruthenium complexes are particularly notable for their versatility in forming and functionalizing the piperidine ring.

Copper(II)-Chiral Complexes: Chiral Copper(II) complexes are widely employed in asymmetric catalysis to achieve high enantioselectivity. In reactions analogous to those involving 1-(4-methoxybenzoyl)piperidine, Cu(II) complexes with chiral ligands, such as those derived from bis(oxazolines) or peptoids, act as Lewis acids. ontosight.ainih.gov They activate substrates and control the stereochemical outcome of the reaction. For instance, in hetero-Diels-Alder reactions, a Cu(II)-bis(oxazoline) complex can catalyze the formation of substituted dihydropyrans by coordinating to a chelating substrate, thereby creating a specific chiral environment for the cycloaddition. ontosight.ai Similarly, in intramolecular C-H amination reactions to form piperidines, copper catalysts are essential for the cleavage of N-F and C-H bonds, proceeding through a mechanism that cannot be replicated by simple Lewis acids. nih.gov

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts are renowned for their efficacy in olefin metathesis reactions, which are powerful tools for constructing cyclic structures like the piperidine ring. Ring-Closing Metathesis (RCM), often utilizing stable and functional-group-tolerant Grubbs-type Ru catalysts, is a prominent strategy for synthesizing piperidines from diene precursors. libretexts.org Beyond RCM, Ru catalysts are also used in transfer hydrogenation reactions. jackwestin.com Computational studies on Ru-catalyzed transfer hydrogenation of ketones in aqueous solutions reveal a concerted transition state where the catalyst facilitates hydride transfer, and solvent molecules (water) mediate the subsequent proton transfer. jackwestin.com This highlights the cooperative role of the catalyst and the reaction medium in the mechanistic pathway.

Many chemical reactions can yield more than one product. In such cases, the product distribution is often governed by the principles of kinetic and thermodynamic control. jackwestin.com This concept is directly applicable to reactions involving intermediates derived from 1-(4-methoxybenzoyl)piperidine.

A kinetically controlled reaction yields the product that is formed fastest. This product, the kinetic product, arises from the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.comyoutube.com Such reactions are typically conducted at low temperatures, where the intermediates lack sufficient energy to overcome the activation barrier to form the more stable product or to revert to the starting materials. libretexts.orgyoutube.com

Conversely, a thermodynamically controlled reaction produces the most stable product, the thermodynamic product. libretexts.orgmasterorganicchemistry.com This outcome is favored under conditions of higher temperature, which allows the reaction to be reversible. The system reaches equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the possible products. masterorganicchemistry.comyoutube.com

For example, in the electrophilic addition of HBr to a conjugated diene, an allylic carbocation intermediate is formed which can be attacked at two different positions. At low temperatures (e.g., 0°C), the 1,2-addition product (the kinetic product) dominates because it is formed more quickly. At higher temperatures (e.g., 40°C), there is enough energy for the reaction to equilibrate, and the more stable 1,4-addition product (the thermodynamic product) becomes the major product. libretexts.orgyoutube.com These principles illustrate how reaction conditions can be manipulated to selectively form a desired intermediate or final product in the synthesis of complex molecules.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Formation

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Key Determinant | Rate of formation (lower activation energy) | Product stability (lower Gibbs free energy) |

| Reversibility | Typically irreversible | Reversible (equilibrium conditions) |

C-H Activation and Directed Arylation Studies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. In the context of 1-(4-methoxybenzoyl)piperidine analogues, the N-acyl group can act as a directing group, guiding a catalyst to activate a specific C-H bond on the piperidine ring.

Rhodium-catalyzed C-H insertion reactions have demonstrated remarkable site-selectivity in the functionalization of N-acyl piperidines. nih.gov The choice of both the catalyst and the N-protecting group is critical in determining which position on the piperidine ring (C2, C3, or C4) is functionalized. For instance, studies on N-Boc-piperidine and N-brosyl-piperidine using various chiral dirhodium tetracarboxylate catalysts led primarily to C2-functionalization. nih.gov

However, by modifying the directing group to be an N-α-oxoarylacetyl group, which is structurally analogous to the N-benzoyl moiety in 1-(4-methoxybenzoyl)piperidine, the selectivity can be shifted. The use of the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines directs the C-H functionalization to the C4 position with good yield and enantiocontrol. nih.gov This demonstrates that the N-acyl group, in concert with a specific catalyst, can overcome the inherent reactivity of the C2 (α-amino) C-H bonds and direct functionalization to the more remote C4 position.

Table 2: Catalyst-Controlled Site Selectivity in C-H Functionalization of N-Acyl Piperidines

| N-Acyl Group | Catalyst | Major Product Position | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | nih.gov |

| N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | C2 | nih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | nih.gov |

Reaction Kinetics and Selectivity Studies

The study of reaction kinetics provides quantitative insight into reaction rates and the factors that influence them, which is fundamental to understanding and controlling selectivity. In catalyzed reactions of piperidine derivatives, both chemo-, regio-, and stereoselectivity are of paramount importance.

Regioselectivity: As discussed in the context of C-H activation, the choice of catalyst and the nature of the directing group on the piperidine nitrogen are dominant factors in controlling regioselectivity. nih.gov The reaction between an N-acyl piperidine and a rhodium carbene can lead to different positional isomers. The kinetic data from these studies show that certain catalysts have a strong preference for forming one regioisomer over others. For example, the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst exhibits a 4.2:1 regiomeric ratio (r.r.) favoring C4 insertion over C3 insertion in the reaction with N-p-bromophenylsulfonyl-piperidine. nih.gov

Stereoselectivity: In addition to regioselectivity, achieving high stereoselectivity is often a primary goal. Chiral catalysts, such as the dirhodium complexes mentioned, create a chiral environment around the reacting species. This influences the transition state energies of the pathways leading to different stereoisomers. The result is often high diastereomeric ratios (d.r.) and enantiomeric excess (ee). For instance, the Rh₂(R-TPPTTL)₄-catalyzed C-H functionalization of N-Bs-piperidine proceeds with high diastereoselectivity (29->30:1 d.r.) for a range of substrates. nih.gov

Structural Analysis and Conformation Studies

Crystallographic Characterization

The solid-state structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide has been determined by single-crystal X-ray diffraction, revealing key details about its molecular geometry and packing. researchgate.netnih.gov

The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The determination of the crystal structure was achieved through X-ray diffraction analysis, providing precise atomic coordinates and unit cell dimensions. researchgate.netmdpi.com

| Crystal Data for 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.2228 (9) |

| b (Å) | 18.1289 (19) |

| c (Å) | 9.945 (1) |

| α (°) | 90 |

| β (°) | 106.612 (3) |

| γ (°) | 90 |

| Volume (ų) | 1420.6 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

The piperidine (B6355638) ring in 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide adopts a stable chair conformation. researchgate.netnih.gov This is the generally preferred conformation for piperidine and its derivatives as it minimizes steric strain. wikipedia.orgyoutube.com In this conformation, the hydrogen atoms on the carbon atoms of the ring are in either axial or equatorial positions. wikipedia.org

The relative orientation of the 4-methoxybenzoyl and piperidine fragments is a key structural feature. The mean plane of the piperidine ring is twisted with respect to the 4-methoxybenzoyl ring, with a dihedral angle of 63.0 (3)°. researchgate.netnih.gov The central N—C(=S)—N(H)—C(=O) bridge is also twisted, characterized by an N—C—N—C torsion angle of 74.8 (6)°. researchgate.netnih.gov This twisted conformation is a result of the electronic and steric effects of the substituents.

| Dihedral and Torsion Angles for 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide | |

| Dihedral Angle (4-methoxybenzoyl ring and piperidine ring mean plane) | 63.0 (3)° |

| Torsion Angle (N—C—N—C) | 74.8 (6)° |

Intramolecular Interactions and Stabilization

The stability of the molecular conformation is also influenced by intramolecular interactions.

In a related thiazolidinone derivative containing a piperidine and a methoxybenzylidene moiety, an intramolecular C—H···S hydrogen bond is observed, which stabilizes the molecular structure by forming an S(6) ring motif. nih.gov While not explicitly detailed for 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide in the provided results, such weak intramolecular hydrogen bonds can play a role in defining the conformational preferences of the molecule.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

In the crystalline state, molecules of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide are organized into a three-dimensional supramolecular architecture through a network of intermolecular interactions. researchgate.netnih.gov These non-covalent interactions are crucial for the stability of the crystal lattice.

The primary intermolecular interactions are N—H···O and C—H···O hydrogen bonds, which link neighboring molecules into chains along the c-axis direction. researchgate.netnih.gov Adjacent chains are further connected by C—H···π interactions. researchgate.netnih.gov The supramolecular structure is completed by offset π–π stacking interactions between the benzene (B151609) rings of adjacent molecules, with an intercentroid distance of 3.927 (3) Å. researchgate.netnih.gov

| Intermolecular Interactions in 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide | |

| N—H···O hydrogen bonds | Present, forming chains |

| C—H···O hydrogen bonds | Present, forming chains |

| C—H···π interactions | Present, linking chains |

| π–π stacking interactions (intercentroid distance) | 3.927 (3) Å |

Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)

In the solid state, molecules of Piperidine, 1-(4-methoxybenzoyl)- would likely be involved in a network of weak hydrogen bonds. Since the piperidine nitrogen is part of a tertiary amide, it lacks a hydrogen atom for classical N-H...O hydrogen bonding. However, the molecule possesses several hydrogen bond acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen) and numerous C-H donors (from the piperidine and benzene rings).

It is therefore anticipated that C-H...O interactions would be significant in the crystal packing. The hydrogen atoms on the piperidine ring, particularly those in the alpha position to the nitrogen, and the aromatic hydrogens on the methoxybenzoyl group could form such bonds with the oxygen atoms of neighboring molecules. The geometry and strength of these interactions would be crucial in dictating the supramolecular architecture.

π-π Stacking and C-H...π Interactions

The presence of the 4-methoxybenzoyl group introduces an aromatic ring, which can participate in various π-interactions.

C-H...π Interactions: In addition to π-π stacking, C-H...π interactions are also expected. In this type of interaction, a C-H bond from the piperidine ring of one molecule would point towards the center of the π-system of the benzene ring of an adjacent molecule. These interactions, though weaker than classical hydrogen bonds, play a vital role in the formation of three-dimensional supramolecular structures.

Formation of Chains and Layers in Crystal Packing

While this provides a theoretical framework for the types of interactions that could be present, experimental determination through X-ray crystallography is essential for a definitive and accurate description of the structural analysis and conformation of Piperidine, 1-(4-methoxybenzoyl)-.

Quantum Chemical Calculations (e.g., DFT methods)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N-acylpiperidines, including derivatives like 1-(4-methoxybenzoyl)piperidine, DFT methods are employed to predict various molecular characteristics with a high degree of accuracy. The choice of functional and basis set, such as B3LYP with 6-31G**, is common for achieving a balance between computational cost and accuracy in predicting geometries and energies researchgate.netresearchgate.netinpressco.com.

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidine derivatives, DFT calculations are instrumental in determining key bond lengths, bond angles, and dihedral angles epstem.net.

Table 1: Representative Optimized Geometric Parameters for N-Acylpiperidine Derivatives (Calculated using DFT) (Note: This table presents typical values for related compounds as specific data for Piperidine, 1-(4-methoxybenzoyl)- is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (piperidine) | ~1.47 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (piperidine) | ~118° | |

| Dihedral Angle | C-C-N-C (piperidine ring) | ~55-60° (chair conformation) |

| Ar-C-N-C (aryl-carbonyl-amide) | Varies with steric hindrance |

This data is illustrative and based on general findings for N-acylpiperidines.

The conformational landscape of N-acylpiperidines is a subject of significant research, as the orientation of the acyl group relative to the piperidine ring can impact the molecule's properties and biological activity. Potential energy scans (PES) are computational methods used to explore the energy changes associated with the rotation around specific bonds.

For N-benzoylpiperidine derivatives, a key conformational feature is the rotation around the N-CO bond, leading to E and Z isomers. Studies on N-benzoylpiperidine and its substituted analogs have shown that the presence of substituents on the benzoyl ring can influence the rotational barrier. For instance, a 4-methoxy substituent has been reported to decrease the rotational barrier around the amide C-N bond in N-(methoxy)aroylpiperidine derivatives inpressco.com. This is attributed to the electron-donating nature of the methoxy group, which can affect the partial double bond character of the C-N bond.

Table 2: Relative Conformational Energies for a Generic N-Acylpiperidine (Note: This table is a generalized representation. Specific values for Piperidine, 1-(4-methoxybenzoyl)- would require dedicated calculations.)

| Conformation | Relative Energy (kcal/mol) |

| Chair (acyl equatorial) | 0.0 (Reference) |

| Chair (acyl axial) | Higher energy due to steric strain |

| Twist-Boat | Typically 1-3 kcal/mol higher than chair |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analyses such as HOMO-LUMO energy gaps, electron excitation, and Natural Bond Orbital (NBO) provide a detailed picture of the electron distribution and charge transfer possibilities.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive nih.govresearchgate.net.

For aromatic carbonyl compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is typically centered on the carbonyl group and the adjacent atoms. In Piperidine, 1-(4-methoxybenzoyl)-, the 4-methoxybenzoyl group is expected to significantly influence the frontier orbitals. The methoxy group, being an electron-donating group, would raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted N-benzoylpiperidine.

Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Methoxy-Substituted Aromatic Amide (Note: This table is illustrative, based on general principles for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.0 to -5.5 |

| LUMO Energy | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 |

Time-Dependent DFT (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). The analysis of electron excitations reveals the nature of electronic transitions, such as n → π* or π → π* transitions, which are common in molecules containing carbonyl groups and aromatic rings.

For Piperidine, 1-(4-methoxybenzoyl)-, the lowest energy electronic transitions are expected to be of π → π* character, involving the promotion of an electron from a π orbital on the methoxybenzoyl moiety to a π* anti-bonding orbital. The presence of the methoxy group is likely to cause a red-shift (shift to longer wavelength) in the absorption maximum compared to the unsubstituted analog.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and resonance stabilization.

In Piperidine, 1-(4-methoxybenzoyl)-, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (nN → π*C=O). This interaction is responsible for the partial double bond character of the amide C-N bond and the planarization of the amide group. The stabilization energy (E(2)) associated with this interaction provides a measure of its strength. Additionally, interactions between the π orbitals of the benzene ring and the carbonyl group, as well as the influence of the methoxy group's lone pairs, can be elucidated.

Table 4: Significant Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Representative N-Aroylpiperidine (Note: This table presents typical interactions and their stabilization energies. Specific values for the target compound are not available.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | π(C=O) | 40 - 60 |

| π(Ar) | π(C=O) | 5 - 15 |

| n(Omethoxy) | π*(Ar) | 10 - 20 |

n represents a lone pair, π represents a pi bond, and π represents a pi anti-bonding orbital. Ar refers to the aromatic ring.*

Computational Chemistry and Theoretical Studies

Computational and theoretical chemistry offer profound insights into the electronic structure and reactivity of molecules. Through the application of quantum mechanical principles, it is possible to model and predict the behavior of chemical compounds, providing a microscopic understanding that complements experimental findings. For Piperidine (B6355638), 1-(4-methoxybenzoyl)-, these studies illuminate the intricate details of its molecular framework and reactivity patterns.

Applications in Medicinal Chemistry Research in Vitro Focus

Biological Activity and Target Identification in In Vitro Systems

Research into the biological activity of "Piperidine, 1-(4-methoxybenzoyl)-" and its related structures has primarily centered on its potential as an inhibitor of various enzymes. The following sections detail the findings from in vitro studies.

Enzymatic Inhibition Studies

The core structure of 1-(4-methoxybenzoyl)piperidine has been incorporated into various molecular designs to assess its inhibitory potential against several key enzymes implicated in disease.

No specific in vitro studies detailing the direct inhibitory activity of Piperidine (B6355638), 1-(4-methoxybenzoyl)- against human acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE) were identified in the reviewed literature. Research on related but distinct piperidine derivatives has shown activity against these enzymes, but direct data for the specified compound is not available.

In the context of Alzheimer's disease research, β-Secretase-1 (BACE1) is a key therapeutic target. nih.govrsc.org While numerous inhibitors have been developed, there is no available in vitro data to suggest that Piperidine, 1-(4-methoxybenzoyl)- itself is an inhibitor of hBACE-1. Studies have tended to focus on other classes of molecules, such as those with amidine warheads or isocytosine (B10225) and guanidine (B92328) fragments, to achieve BACE1 inhibition. rsc.orgnih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Inhibition of Mpro can occur through covalent or non-covalent binding to the enzyme's active site. nih.govscienceopen.com While extensive research has been conducted to identify Mpro inhibitors, including the screening of various chemical libraries, specific in vitro inhibitory data for Piperidine, 1-(4-methoxybenzoyl)- against SARS-CoV-2 Mpro has not been reported in the available literature.

Cathepsin K (Cat K), a cysteine peptidase predominantly found in osteoclasts, is instrumental in bone resorption. nih.gov Its role in degrading type I collagen makes it a significant target for anti-osteoporosis therapies. nih.govnih.gov

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.gov In this research, the 1-(4-methoxybenzoyl)piperidine moiety was part of a larger chemical scaffold. The design strategy involved introducing a benzylamine (B48309) group to enhance interactions with the P3 pocket of the enzyme. nih.gov

The in vitro enzymatic assays revealed that derivatives containing this core structure exhibited a range of inhibitory activities. For instance, modifying the substituents on the benzylamine portion of the molecule led to significant variations in potency. One of the most potent compounds identified, H-9, which features a 3-chloro substitution on the benzylamine ring, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.08 µM against Cathepsin K. nih.gov In contrast, the derivative with an unsubstituted benzylamine group (H-1) showed an IC₅₀ of 0.81 µM. nih.gov These findings underscore the importance of the entire molecular structure in achieving potent enzymatic inhibition. nih.gov

Table 1: In Vitro Inhibitory Activity of 1-(4-methoxybenzoyl)piperidine Derivatives against Cathepsin K

| Compound ID | Substitution (R) on Benzylamine | Cathepsin K IC₅₀ (µM) |

|---|---|---|

| H-1 | H | 0.81 |

| H-2 | 2-F | 0.44 |

| H-3 | 3-F | 0.39 |

| H-4 | 4-F | 0.52 |

| H-5 | 2-Cl | 0.11 |

| H-6 | 3-Cl | 0.08 |

| H-7 | 4-Cl | 0.13 |

| H-8 | 2-Br | 0.25 |

| H-9 | 3-Br | 0.19 |

| H-10 | 4-Br | 0.28 |

| H-11 | 2-CH₃ | 1.12 |

| H-12 | 4-CH₃ | 1.35 |

| H-13 | 2-OCH₃ | 1.56 |

Data sourced from a study on novel piperidamide-3-carboxamide derivatives. The core structure includes the 1-(4-methoxybenzoyl)piperidine moiety. nih.gov

Receptor Binding Affinity Studies (e.g., 5-HT2A receptor, dopamine (B1211576) receptors, serotonin (B10506) receptors, neurokinin NK1 receptor)

While various piperidine and piperazine (B1678402) derivatives have been investigated for their affinity to serotonin (5-HT) and dopamine receptors, specific in vitro binding data for Piperidine, 1-(4-methoxybenzoyl)- at the 5-HT2A, dopamine, serotonin, or neurokinin NK1 receptors is not available in the reviewed scientific literature. The interaction of ligands with these receptors is a complex area of research, with studies often focusing on structurally distinct molecules. nih.govnih.gov

Anti-Aggregation Effects (e.g., Amyloid β (Aβ) aggregation)

The aggregation of amyloid-β (Aβ) peptides is a pathological hallmark of Alzheimer's disease. nih.govnih.gov Compounds that can inhibit this process are of significant therapeutic interest. Piperidine derivatives have been designed and synthesized with the dual purpose of inhibiting both acetylcholinesterase (AChE) and Aβ aggregation. nih.gov For instance, certain piperidine derivatives have demonstrated inhibitory activity against the aggregation of Aβ(1-42) and AChE-induced Aβ aggregation. nih.gov Docking models suggest that these compounds can interact with key residues in the gorge of AChE, which may contribute to their anti-aggregation properties. nih.gov The development of such dual-action inhibitors represents a promising strategy for Alzheimer's disease therapeutics. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. biomedpharmajournal.org Piperidine derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties. biomedpharmajournal.orgmdpi.comacademicjournals.org

Studies have shown that the introduction of different substituents on the piperidine ring significantly impacts its antimicrobial efficacy. mdpi.comnih.gov For example, 2,6-dipiperidino-1,4-dihalogenobenzenes have shown inhibitory activity against a range of bacteria including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, as well as the fungus Candida albicans. mdpi.comnih.gov The type and position of the halogen and piperidine substituents have been found to have markedly different effects on the growth of microorganisms. mdpi.com

Furthermore, thiosemicarbazone derivatives of piperidin-4-one have exhibited significant in vitro antibacterial activity against various strains, with some compounds showing high antifungal activity. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidine ring appears to enhance its antifungal properties. biomedpharmajournal.org Similarly, other synthesized piperidine derivatives have demonstrated potent inhibition against several bacteria, with the nature of the substitutions on the piperidine moiety influencing the degree of inhibition. academicjournals.org

| Compound Type | Target Organisms | Key Findings | Reference |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | Type and position of halogen and piperidine substituents significantly affect activity. | mdpi.comnih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Various bacterial and fungal strains | Addition of thiosemicarbazone moiety enhances antifungal activity. | biomedpharmajournal.org |

| Substituted piperidine derivatives | B. cereus, B. subtilis, S. aureus, E. coli, K. pneumoniae, M. luteus | Nature of substitutions on the piperidine moiety dictates inhibitory potency. | academicjournals.org |

Antiviral Activity (e.g., against human coronavirus 229E and SARS-CoV-2)

The ongoing threat of viral pandemics has spurred the search for broad-spectrum antiviral agents. Piperidine derivatives have shown promise in this area, particularly against coronaviruses. Human coronavirus 229E (HCoV-229E) is a common cause of the common cold, while SARS-CoV-2 is the causative agent of COVID-19. wikipedia.orgnih.gov

A class of 1,4,4-trisubstituted piperidines has demonstrated promising activity against HCoV-229E and subsequently against SARS-CoV-2. nih.gov These compounds appear to act after the virus enters the host cell, at the stage of viral polyprotein processing. nih.gov Further studies identified the nsp5 main protease (Mpro) as a potential target, with the compounds acting as non-covalent inhibitors. nih.gov

Similarly, piperidine-4-carboxamides have been evaluated for their in vitro activity against human α-coronavirus NL63, β-coronavirus OC43, and variants of SARS-CoV-2. gavinpublishers.com These compounds exhibited antiviral activity at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents that could be further developed for clinical use. gavinpublishers.com

| Virus | Compound Class | Mechanism of Action | Reference |

| Human coronavirus 229E, SARS-CoV-2 | 1,4,4-trisubstituted piperidines | Inhibition of nsp5 main protease (Mpro) | nih.gov |

| Human α-coronavirus NL63, β-coronavirus OC43, SARS-CoV-2 | Piperidine-4-carboxamides | Not fully elucidated, but show broad-spectrum activity | gavinpublishers.com |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of piperidine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. mdpi.comacademicjournals.orgnih.govnih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the piperidine ring can have a profound impact on the biological activity and selectivity of the resulting compounds. academicjournals.orgnih.govnih.gov

In the context of antiviral activity against coronaviruses, a detailed SAR analysis of 1,4,4-trisubstituted piperidines allowed for the identification of structural elements essential for anti-CoV activity and selectivity. nih.gov This systematic modification of the piperidine core led to the discovery of potent analogues with micromolar activity against SARS-CoV-2. nih.gov

Similarly, in the realm of antimicrobial agents, the nature of the substitutions on the piperidine moiety was found to be directly related to the observed inhibitory activity against various bacteria. academicjournals.org For instance, the presence of electron-donating or electron-withdrawing groups on the piperidine ring can increase antibacterial activity. mdpi.com The lipophilicity of the molecule, influenced by its substituents, can also play a role in its antioxidant activity, with increased lipophilicity sometimes favoring this property. nih.gov

The position of substituents is also critical. For example, in a series of 1,4-disubstituted piperidine derivatives with antimalarial activity, pharmacomodulation on the nitrogen atom of the piperidine ring led to derivatives with good activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Mechanistic Insights into Biological Interactions (e.g., PPI modulators)

Understanding how piperidine derivatives interact with their biological targets at a molecular level is key to their rational design and development. The piperidine scaffold is a common feature in molecules designed to modulate protein-protein interactions (PPIs), which are fundamental to many cellular processes. medchemexpress.comnih.gov

Piperidines are recognized as important synthetic fragments for designing drugs and are present in numerous classes of pharmaceuticals. mdpi.com Their structural flexibility allows them to engage in various non-covalent interactions with biological targets, making them valuable scaffolds in drug discovery. researchgate.net

For instance, in the context of viral inhibition, in silico studies have suggested that 1,4,4-trisubstituted piperidines can bind to the catalytic site of the SARS-CoV-2 main protease (Mpro). nih.gov This provides a mechanistic basis for their observed antiviral activity. In another example, molecular docking and dynamics simulations have been used to understand the interaction between a piperidine derivative and the Protease-Activated Receptor 2 (PAR2), suggesting it occupies an allosteric pocket within the receptor. nih.gov

These mechanistic insights, often gained through a combination of experimental and computational methods, are invaluable for guiding the optimization of piperidine-based compounds into effective therapeutic agents.

Applications in Materials Science Research

Role as Catalyst or Modifier in Polymer Synthesis

Currently, there is no direct evidence in the published literature of Piperidine (B6355638), 1-(4-methoxybenzoyl)- being used as a catalyst or modifier in polymer synthesis. However, the chemistry of related compounds allows for informed speculation on its potential in this capacity. The amide functional group is central to the formation of polyamides, a major class of engineering thermoplastics known for their high strength and thermal stability, such as Nylon and Kevlar. chemistrytalk.orgyoutube.com

The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid (or its derivative, like an acyl chloride) and a diamine. youtube.com While Piperidine, 1-(4-methoxybenzoyl)- is not a traditional monomer for polyamide synthesis due to having only one reactive amine site (which is already acylated), its structural components could play a role in modifying polymerization reactions. For instance, N-acryloylpiperidine (API) has been successfully used in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentati_on chain Transfer) to create well-defined block copolymers. rsc.org This demonstrates that the piperidine amide structure is compatible with modern polymerization methods.

Furthermore, piperidine-containing monomers, such as 4-vinylbenzyl piperidine, have been shown to undergo both thermal and living anionic polymerization to produce polymers with predictable molecular weights. rsc.org The piperidine ring in these cases influences the reactivity of the vinyl group. While Piperidine, 1-(4-methoxybenzoyl)- lacks a polymerizable group like a vinyl substituent, its potential lies in acting as a chain terminator or a modifier to control polymer molecular weight or to introduce specific end-group functionalities.

| Piperidine-Based Monomer | Polymerization Method | Resulting Polymer Type | Key Research Finding |

|---|---|---|---|

| N-acryloylpiperidine (API) | RAFT Polymerization | Diblock Copolymers (e.g., P4VP-b-PAPI) | Allows for the creation of well-defined block copolymers with specific phase behaviors. rsc.org |

| 4-vinylbenzyl piperidine | Thermal and Living Anionic Polymerization | Piperidine-containing homopolymers | The piperidine substituent influences polymerization rates and enables the synthesis of precursors for polyelectrolytes. rsc.org |

| 1-Chlorine-3-piperidine-2-propylmethacrylate | Free Radical Polymerization | pH- and temperature-sensitive polymers | Demonstrates the synthesis of "smart" polymers from piperidine-containing monomers. researchcommons.org |

Integration into Functional Materials

The integration of Piperidine, 1-(4-methoxybenzoyl)-, or similar structures, into functional materials is a promising area of research. The inherent properties of the aromatic amide and piperidine ring suggest that materials incorporating this moiety could exhibit valuable characteristics. Aromatic amides are known to form strong hydrogen bonds, contributing to the high strength and thermal resistance of materials like Kevlar. chemistrytalk.org

Recent research has focused on developing polymers with piperidine units for specific advanced applications. For example, poly(arylene piperidine)s have been synthesized to create anion exchange membranes (AEMs) for use in fuel cells. acs.org In these materials, the piperidine rings within the polymer backbone are quaternized to create cationic sites that facilitate hydroxide (B78521) ion transport. acs.org The stability of the piperidine ring under the harsh alkaline conditions of these fuel cells is a key advantage. acs.org

Although Piperidine, 1-(4-methoxybenzoyl)- itself is a small molecule, it could be chemically modified to be incorporated as a side chain or a terminal group in a polymer. Such a modification could impart specific functionalities. For instance, the methoxybenzoyl group could influence the material's optical properties or its interaction with other molecules or surfaces. Furthermore, piperidine-based polymeric films have been investigated for their bioactive properties and potential use in drug delivery systems, indicating that the piperidine structure can be a key component of functional biomaterials. nih.gov

| Functional Material Class | Key Structural Moiety | Application | Relevant Research Finding |

|---|---|---|---|

| Anion Exchange Membranes (AEMs) | Poly(arylene piperidinium) | Fuel Cells | Piperidinium-based AEMs show excellent alkaline stability and high ion conductivity. acs.org |

| High-Strength Fibers | Aromatic Amide | Ballistic Protection (e.g., Kevlar) | Inter-chain hydrogen bonding between amide groups provides exceptional tensile strength. chemistrytalk.org |

| Bioactive Films | Piperidine | Drug Delivery, Antimicrobial Surfaces | Piperidine-based polymer films can exhibit antimicrobial activity and are suitable for controlled release applications. nih.gov |

| Polyelectrolytes | Quaternized Piperidine | Water Treatment, Sensors | Polymers with piperidinium (B107235) side chains can be synthesized via living anionic polymerization. rsc.org |

Spectroscopic Characterization Techniques General

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound, 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid, characteristic chemical shifts are observed that can be extrapolated to predict the spectrum of Piperidine (B6355638), 1-(4-methoxybenzoyl)-. The piperidine ring's methylene (B1212753) (CH₂) protons are expected to appear as multiplets in the upfield region, typically between δ 1.52 and 1.77 ppm. The protons of the methoxy (B1213986) (-OCH₃) group, being attached to the aromatic ring, would resonate as a sharp singlet at approximately δ 3.71–3.78 ppm. The aromatic protons on the 4-methoxyphenyl (B3050149) group would be observed further downfield, in the range of δ 7.45–7.89 ppm, likely as a set of doublets due to their para-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, (4-methoxyphenyl)(phenyl)methanone, the carbonyl carbon (C=O) appears significantly downfield at δ 195.6 ppm. The carbon of the methoxy group (-OCH₃) is found at δ 55.5 ppm. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group at δ 163.2 ppm, and the other aromatic carbons appearing between δ 113.6 and 138.3 ppm. For Piperidine, 1-(4-methoxybenzoyl)-, the carbons of the piperidine ring would be expected in the range of approximately 24-55 ppm.

| ¹H NMR Chemical Shift (δ) Predictions | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Piperidine CH₂ | 1.52 - 1.77 (multiplet) | | Methoxy (-OCH₃) | 3.71 - 3.78 (singlet) | | Aromatic CH | 7.45 - 7.89 (doublets) |

| ¹³C NMR Chemical Shift (δ) Predictions | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Piperidine C | 24 - 55 | | Methoxy (-OCH₃) | ~55.5 | | Aromatic C | 113 - 133 | | Aromatic C-O | ~163 | | Carbonyl (C=O) | ~170 |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Piperidine, 1-(4-methoxybenzoyl)- would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the tertiary amide group. For the related 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid, this band appears between 1612–1614 cm⁻¹. The C-N stretching vibration of the amide is expected to appear in the range of 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and methoxy group would be found just below 3000 cm⁻¹. The characteristic C-O stretching of the methoxy group would likely be observed as a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

FT-Raman Spectroscopy: In the FT-Raman spectrum, the aromatic ring vibrations are typically strong. The C=C stretching vibrations of the benzene (B151609) ring are expected to produce prominent bands in the 1580-1610 cm⁻¹ region. The symmetric breathing mode of the para-substituted benzene ring should also give a characteristic Raman signal.

| Key IR Absorption Bands | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | C-H (Aromatic) | >3000 | | C-H (Aliphatic) | <3000 | | C=O (Amide) | 1630 - 1650 | | C-N (Amide) | 1250 - 1350 | | C-O (Ether) | 1250 (asymmetric), 1030 (symmetric) |

Mass Spectrometry (MS, ESI-MS, HRESIMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In a mass spectrum of Piperidine, 1-(4-methoxybenzoyl)-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 219, corresponding to its molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, the [M+H]⁺ ion would be expected at m/z 220.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The calculated exact mass for C₁₃H₁₇NO₂ is 219.1259.

Common fragmentation pathways in the mass spectrum would likely involve the cleavage of the amide bond. This would lead to the formation of the 4-methoxybenzoyl cation at m/z 135 and the piperidinyl radical. Another significant fragmentation could be the loss of the methoxy group (-OCH₃) from the 4-methoxybenzoyl fragment, resulting in an ion at m/z 104. The piperidine ring itself can undergo fragmentation, leading to a characteristic base peak at m/z 84.

| Expected Mass Spectrometry Peaks | | :--- | :--- | | Ion | m/z | | [M]⁺ | 219 | | [M+H]⁺ | 220 | | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) | 135 | | [C₅H₁₀N]⁺ (Piperidinyl fragment) | 84 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1-(4-methoxybenzoyl)piperidine typically involves the acylation of piperidine (B6355638) with 4-methoxybenzoyl chloride. ontosight.ai Future research will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies.

Key areas of exploration include:

Catalytic Approaches: Investigating novel catalysts, such as Cp*Ir complexes, for N-heterocyclization could offer more efficient and environmentally friendly routes. organic-chemistry.org

Flow Chemistry: Continuous flow reaction technologies could enable safer, more scalable, and highly controlled production of 1-(4-methoxybenzoyl)piperidine and its derivatives. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has shown promise in accelerating the cyclocondensation of alkyl dihalides and primary amines, a strategy that could be adapted for piperidine ring formation. organic-chemistry.org

These advancements will not only facilitate the large-scale production of the parent compound but also open avenues for the synthesis of a wider array of structural analogs.

Advanced Mechanistic Elucidations

A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of 1-(4-methoxybenzoyl)piperidine is crucial for its rational design and optimization. Future mechanistic studies will likely employ a combination of experimental and computational techniques.

Prospective research includes:

In Situ Spectroscopic Analysis: Advanced analytical techniques like photoionization and photoelectron photoion coincidence spectroscopy can be employed to detect and characterize transient reactive intermediates in real-time during synthetic reactions. rsc.org

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the pathways of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms.

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can provide valuable insights into the rate-determining steps and the influence of various reaction parameters.